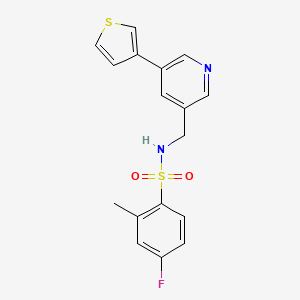

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S2/c1-12-6-16(18)2-3-17(12)24(21,22)20-9-13-7-15(10-19-8-13)14-4-5-23-11-14/h2-8,10-11,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBILNCHPTURGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling with the benzenesulfonamide moiety. Common synthetic methods include:

Condensation Reactions: These involve the reaction of sulfur-containing compounds with carbonyl compounds and cyano esters to form thiophene derivatives.

Paal-Knorr Synthesis: This method is used to form pyrrole and thiophene rings by reacting 1,4-dicarbonyl compounds with sulfur or nitrogen sources.

Hinsberg Synthesis: This involves the reaction of sulfonamides with aromatic compounds to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.

Substitution: This involves replacing one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities with analogs from the evidence:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 4-fluoro group is shared with (2,4-difluoro) and (5-fluoro), enhancing electrophilicity and metabolic stability.

- Oxazole in introduces a smaller heterocycle with different electronic properties.

- Linkers : The methylene bridge in the target compound increases flexibility compared to rigid triazine or oxazole linkers.

Physicochemical Properties

- Solubility : Compounds with polar groups (e.g., methoxy in , oxazole in ) exhibit higher aqueous solubility. The target compound’s methyl and thiophene groups may reduce solubility compared to but enhance membrane permeability .

- Melting Points : Triazine-containing shows a high melting point (287–289°C) due to rigidity, while the target compound’s melting point is likely lower, inferred from its flexible structure .

- Molecular Weight : The target compound (~374 g/mol) falls within the typical range for drug-like molecules, unlike bulkier analogs like (528 g/mol), which may face bioavailability challenges .

Biological Activity

The compound 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a novel derivative of benzenesulfonamide that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H16FN3O2S

- Molecular Weight : 335.38 g/mol

Research indicates that compounds similar to this compound exhibit their biological activities primarily through the inhibition of specific enzymes and pathways:

- Carbonic Anhydrase Inhibition : The compound has shown significant inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX can lead to apoptosis in cancer cells. For instance, related sulfonamides have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties, particularly against Staphylococcus aureus and Klebsiella pneumoniae. Studies report that related benzenesulfonamides exhibit up to 80.69% inhibition at a concentration of 50 μg/mL against S. aureus, showcasing their potential as effective antimicrobial agents .

Anticancer Activity

A notable study investigated the compound's effects on the MDA-MB-231 breast cancer cell line. The findings revealed that it could induce apoptosis significantly, with a reported increase in annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to control groups . This suggests a strong potential for therapeutic application in oncology.

Antimicrobial Activity

In antimicrobial assays, this compound exhibited substantial antibacterial activity:

| Pathogen | Inhibition (%) at 50 μg/mL | Positive Control (%) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 99.2 |

| Klebsiella pneumoniae | 79.46 (anti-biofilm) | N/A |

These results indicate that the compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial for treating chronic infections.

Case Studies

Several studies have explored the biological activity of compounds within the same class as this compound:

- Study on CA IX Inhibitors : A series of benzenesulfonamide derivatives were synthesized and tested for their ability to inhibit CA IX, with promising results indicating their potential use as anticancer agents .

- Antibacterial Evaluation : Another research initiative focused on the design and synthesis of sulfonamides with enhanced antibacterial properties against resistant strains, demonstrating the versatility and importance of this chemical class in modern medicine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of thiophene-3-yl pyridine intermediates via Suzuki-Miyaura coupling (e.g., using Pd catalysts and boronic acids).

- Step 2 : Functionalization of the pyridine moiety with a benzenesulfonamide group via nucleophilic substitution (e.g., using sulfonyl chlorides under inert atmospheres).

- Step 3 : Purification via column chromatography or recrystallization.

- Yield Optimization : Use continuous flow reactors for scalability and reduce side reactions by controlling temperature (e.g., 0–5°C during sulfonamide coupling) .

- Key Reagents : Organometallic catalysts (Pd(PPh₃)₄), sulfonyl chlorides, and anhydrous solvents (DMF, THF).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 5.5–6.0 ppm, broad).

- ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for CF₃ groups in analogs) .

- LC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 435.1 for C₁₇H₁₄F₃N₂O₃S₂) and assess purity (>95%) .

- IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How can researchers design preliminary biological assays to evaluate this compound's activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or kinases linked to thiophene-pyridine systems .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., resorufin detection for hydrolases) .

- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values (e.g., compare with analogs like 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound's potency?

- Methodological Answer :

- Substituent Variation : Modify the thiophene ring (e.g., replace with furan) or benzenesulfonamide group (e.g., introduce electron-withdrawing groups like CF₃) .

- Biological Testing : Compare IC₅₀ values across analogs using dose-response curves.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or VEGFR .

- Example SAR Table :

| Substituent | IC₅₀ (nM) | Target |

|---|---|---|

| Thiophene-3-yl | 120 ± 15 | Kinase X |

| Furan-3-yl | 450 ± 30 | Kinase X |

| CF₃-benzenesulfonamide | 85 ± 10 | Kinase X |

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Analysis : Assess bioavailability via LC-MS/MS in plasma and tissue homogenates. Poor solubility or metabolic instability (e.g., CYP450-mediated oxidation) may explain discrepancies .

- Metabolite Identification : Use HPLC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Dose Optimization : Adjust dosing regimens based on half-life (e.g., t₁/₂ < 2 hours may require sustained-release formulations) .

Q. What strategies are recommended for identifying off-target interactions of this compound?

- Methodological Answer :

- Proteome-wide Screening : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Thermal Shift Assays : Monitor protein denaturation to detect stabilization by compound binding .

- CRISPR-Cas9 Knockout : Validate targets by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can computational methods predict the compound's interaction with novel biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess interactions with ATP-binding pockets .

- Machine Learning : Train models on public databases (e.g., ChEMBL) to predict activity against understudied targets like GPCRs .

- Free Energy Calculations : Use MM-GBSA to estimate binding free energies (ΔG < -40 kcal/mol suggests high affinity) .

Data Contradictions and Validation

Q. How should researchers address conflicting crystallographic data on the compound's conformation?

- Methodological Answer :

- X-ray Refinement : Re-analyze diffraction data (e.g., using SHELXL) to resolve disorder in flexible groups (e.g., thiophene-pyridine linkage) .

- DFT Calculations : Compare experimental and theoretical bond angles (e.g., dihedral angles between sulfonamide and pyridine) .

Notes

- Key References : Prioritize PubChem and peer-reviewed journals (e.g., synthesis protocols from , biological assays from ).

- Ethical Compliance : Adhere to guidelines prohibiting human/animal testing without approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.